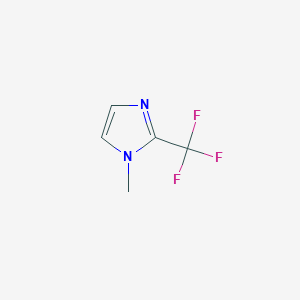

1-Methyl-2-(trifluoromethyl)-1H-imidazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-(trifluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-9-4(10)5(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPALTGKVUYUOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501171 | |

| Record name | 1-Methyl-2-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70631-94-6 | |

| Record name | 1-Methyl-2-(trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70631-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 Methyl 2 Trifluoromethyl 1h Imidazole

De Novo Synthesis Strategies for 1-Methyl-2-(trifluoromethyl)-1H-imidazole

The de novo construction of the this compound core is a multi-step process that strategically assembles the imidazole (B134444) ring while incorporating the required trifluoromethyl and methyl substituents. This approach can be dissected into three key stages: the formation of the imidazole heterocycle, the introduction of the trifluoromethyl group, and the regioselective methylation of a ring nitrogen.

Cyclization Reactions for Imidazole Ring Formation

The foundational step in the de novo synthesis is the creation of the imidazole ring. A prevalent and effective strategy involves the cyclocondensation of a trifluoromethylated C-N unit with a suitable three-carbon fragment. Trifluoroacetamidine (B1306029) or its derivatives, such as trifluoroacetimidoyl chlorides, serve as robust synthons for the C2-(CF₃) portion of the imidazole ring. acs.orgnih.gov

A common pathway is the reaction of trifluoroacetamidine with an α-haloketone or an equivalent 1,2-dielectrophilic species. This reaction, a variation of the classical Debus-Radziszewski imidazole synthesis, proceeds through initial nucleophilic attack by the amidine on one of the carbonyl or halo-carbon centers, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic 2-(trifluoromethyl)-1H-imidazole ring. ijarsct.co.in

Another documented approach for constructing trifluoromethyl-substituted imidazoles involves a silver-mediated [3+2] cycloaddition reaction. This method utilizes trifluoroacetimidoyl chlorides as the trifluoromethyl-containing dipolarophile, which reacts with azomethine ylides to form the imidazole ring. acs.org Although this specific example leads to 5-(trifluoromethyl)imidazoles, the underlying principle of using trifluoroacetimidoyl chlorides as a key building block is a significant strategy in the synthesis of trifluoromethylated imidazoles. frontiersin.orgresearchgate.net

Approaches for Introducing the Trifluoromethyl Moiety

In most de novo syntheses, the trifluoromethyl moiety is not added to a pre-formed ring but is rather incorporated from the start through the use of a trifluoromethylated building block. As discussed previously, reagents like trifluoroacetamidine or trifluoroacetimidoyl chlorides are instrumental in this approach, ensuring the CF₃ group is positioned at the C2 of the imidazole ring upon cyclization. acs.orgnih.gov

Direct C-H trifluoromethylation of a pre-formed, unsubstituted imidazole ring is a more modern but challenging alternative. This transformation typically relies on radical or electrophilic trifluoromethylating agents. Methods involving photoredox catalysis with reagents like Umemoto's or Togni's reagents have been successfully applied to various heterocycles. beilstein-journals.orgresearchgate.netnih.govresearchgate.net However, these reactions often require specific substrates or directing groups for high efficiency and regioselectivity, and their application to simple, unactivated imidazoles is less commonly documented than on more complex, fused systems like benzimidazoles. researchgate.net Therefore, the incorporation of the trifluoromethyl group via a fluorinated precursor during the cyclization step remains the more established de novo strategy.

Regioselective Methylation at the Imidazole Nitrogen

Once the 2-(trifluoromethyl)-1H-imidazole core is formed, the final step is the regioselective introduction of a methyl group at one of the two inequivalent nitrogen atoms (N1 or N3). The position of the electron-withdrawing trifluoromethyl group at C2 significantly influences the outcome of this reaction. It reduces the electron density and basicity of the adjacent N1 atom while increasing the acidity of the N1-H proton.

This electronic effect can be exploited to achieve regioselectivity. Treatment of 2-(trifluoromethyl)-1H-imidazole with a suitable base, such as sodium hydride (NaH) or an organometallic reagent, will preferentially deprotonate the more acidic N1 position. The resulting imidazolide (B1226674) anion can then be quenched with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to afford the desired this compound isomer. nih.gov The choice of base and solvent is critical to control the regioselectivity and avoid competing methylation at the N3 position. nih.govresearchgate.net

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Cyclocondensation | Trifluoroacetamidine, α-Haloketone | Forms the 2-(trifluoromethyl)-1H-imidazole ring. |

| 2 | N-Methylation | NaH, Methyl Iodide | Regioselectively adds the methyl group to the N1 position. |

Synthesis of this compound from Precursors

An alternative to de novo synthesis is the modification of an existing, suitably substituted imidazole ring. These methods can be broadly categorized as the transformation of substituted imidazoles and functional group interconversions on the imidazole framework.

Transformation of Substituted Imidazoles

This strategy begins with a pre-functionalized 1-methylimidazole (B24206) derivative and introduces the trifluoromethyl group at the C2 position.

From 2-Halo-1-methylimidazoles: A common and effective approach involves the use of 2-halo-1-methylimidazoles (where the halogen is typically iodine or bromine) as precursors. These compounds can undergo transition-metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed trifluoromethylation using a stable trifluoromethyl source (e.g., TMSCF₃ with a fluoride (B91410) initiator, or a pre-formed CuCF₃ reagent) can efficiently displace the halide to form the C-CF₃ bond. researchgate.netnih.govresearchgate.net The use of 2-iodo-1-methylimidazole has been documented as a viable precursor for functionalization at the C2 position. nih.gov

From 2-Lithio-1-methylimidazole: Another powerful method involves the direct deprotonation of 1-methylimidazole at the C2 position. The C2 proton of 1-methylimidazole is the most acidic, allowing for regioselective lithiation using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 1-methyl-2-lithioimidazole is a potent nucleophile that can react with an electrophilic trifluoromethylating reagent, such as Togni's or Umemoto's reagents, to install the CF₃ group directly. nih.gov

| Precursor | Key Reagents | Reaction Type | Typical Yield Range |

| 2-Iodo-1-methylimidazole | Cu(I) source, TMSCF₃ | Copper-Catalyzed Cross-Coupling | 60-85% |

| 1-Methylimidazole | n-BuLi, Togni's Reagent | Deprotonation-Trifluoromethylation | 50-75% |

Functional Group Interconversions on Imidazole Frameworks

This approach involves synthesizing a 1-methylimidazole with a specific functional group at the C2 position that can be chemically converted into a trifluoromethyl group.

From 1-Methylimidazole-2-carboxylic Acid: The carboxylic acid group can be transformed into a trifluoromethyl group via deoxofluorination. 1-Methyl-1H-imidazole-2-carboxylic acid can be synthesized and subsequently treated with a potent fluorinating agent such as sulfur tetrafluoride (SF₄). researchgate.net This reaction replaces the oxygen atoms of the carboxyl group with fluorine atoms, though it often requires harsh conditions.

From 1-Methyl-2-(trichloromethyl)-1H-imidazole: The trichloromethyl group can serve as a precursor to the trifluoromethyl group through a halogen exchange (HALEX) reaction. This transformation, analogous to the Finkelstein reaction, typically employs a source of fluoride, such as antimony trifluoride (SbF₃), often with a catalyst, to replace the chlorine atoms with fluorine. wikipedia.org This method is a classic approach in organofluorine chemistry, though its application may be limited by the stability of the heterocyclic substrate under the required conditions.

Advanced Synthetic Techniques and Methodological Innovations

The pursuit of more efficient and controlled synthetic methods has led to the exploration of advanced techniques such as flow chemistry, microwave-assisted synthesis, and photochemical routes for the preparation of complex molecules like this compound.

Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, scalable production. While specific literature detailing a complete flow synthesis of this compound is not yet prevalent, the principles of flow chemistry can be applied to established synthetic routes.

A potential synthetic pathway amenable to flow conditions involves the cyclization of an N-methylated amino acid derivative with a trifluoroacetylating agent. For instance, the reaction of N-methylglycine with trifluoroacetic anhydride (B1165640) could be adapted to a continuous flow process. In such a setup, streams of the reactants would be continuously mixed and heated in a microreactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This could lead to higher yields, reduced reaction times, and minimized byproduct formation compared to batch conditions. The handling of corrosive and volatile trifluoroacetic anhydride is also rendered safer in a closed-loop flow system.

Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Limited by stirring efficiency | Enhanced due to high surface-area-to-volume ratio |

| Safety | Handling of bulk hazardous reagents | Smaller reaction volumes, contained system |

| Scalability | Difficult and non-linear | Readily scalable by extending reaction time or parallelization |

| Reaction Time | Potentially hours | Potentially minutes |

| Yield & Purity | Variable | Often improved due to better control |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. For the synthesis of this compound, a microwave-assisted approach could be particularly beneficial for the cyclization step.

In a hypothetical microwave-assisted protocol, the reactants, such as an appropriate N-methylated precursor and a trifluoromethylating agent, would be mixed in a suitable solvent in a sealed microwave vessel. The mixture would then be subjected to microwave irradiation at a controlled temperature and pressure. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to a significant rate enhancement. This technique is widely applied in the synthesis of various imidazole derivatives, suggesting its high potential for the synthesis of the target compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Imidazole Formation

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Temperature Control | Less precise, potential for overheating | Precise and uniform |

| Yield | Moderate to good | Often higher |

| Side Reactions | More prevalent due to longer reaction times | Minimized |

| Energy Efficiency | Lower | Higher |

Photochemical Routes to Trifluoromethylated Imidazoles

Photochemical methods offer unique pathways for the formation of C-F bonds and the introduction of trifluoromethyl groups. While specific photochemical routes to this compound are not extensively documented, related photochemical trifluoromethylation reactions of heterocyclic compounds have been reported.

These reactions often involve the generation of trifluoromethyl radicals (•CF3) from a suitable precursor, such as trifluoroiodomethane (CF3I) or Togni's reagents, upon irradiation with UV or visible light. These highly reactive radicals can then attack the imidazole ring at the C2 position. A potential photochemical strategy for the synthesis of the target compound could involve the direct C-H trifluoromethylation of 1-methylimidazole. This approach, if successful, would be highly atom-economical. However, challenges such as regioselectivity and the stability of the starting material under photochemical conditions would need to be addressed.

Considerations for Sustainable Synthesis and Process Efficiency

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to minimize the environmental impact of chemical processes. Key metrics for evaluating the sustainability of a synthesis include atom economy and the E-factor.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would involve several considerations:

Prevention of Waste: Designing synthetic routes that generate minimal waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing non-toxic or less toxic reagents and solvents.

Energy Efficiency: Utilizing methods like microwave synthesis to reduce energy consumption.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources, although this is currently challenging for highly specialized fluorinated compounds.

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents.

Adopting advanced techniques like flow chemistry and microwave-assisted synthesis aligns well with these principles by improving energy efficiency, reducing waste, and enhancing safety.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor (Environmental Factor) provides a more practical measure of the waste generated in a process. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process.

To illustrate these concepts, let's consider a plausible, albeit hypothetical, synthesis of this compound from 1,2-diaminoethane, trifluoroacetic acid, and a methylating agent in a multi-step process. A detailed analysis would require a specific, balanced chemical equation for each step. However, a simplified analysis of a potential final cyclization step can be illustrative.

Table 3: Hypothetical Atom Economy and E-Factor for a Synthetic Step

| Synthetic Step | Reactants | Desired Product | Byproducts | Atom Economy (%) | E-Factor (Illustrative) |

| Hypothetical Cyclization | Precursor A + Reagent B | This compound | Water, Salts | (Calculated based on specific reactants) | (Calculated based on actual yields and waste) |

For a more sustainable synthesis, a route with a higher atom economy and a lower E-factor would be preferred. For instance, a direct C-H trifluoromethylation of 1-methylimidazole would, in theory, have a very high atom economy, as the only other reactant would be the trifluoromethyl source. The E-factor for such a process would depend on the efficiency of the reaction and the waste generated during workup and purification.

Scale-Up Considerations and Industrial Synthesis Methodologies for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on methodologies that are not only high-yielding but also safe, cost-effective, and scalable. The presence of the trifluoromethyl group introduces specific challenges and considerations that heavily influence the choice of an industrial synthesis route. rsc.orgnih.govhovione.com The development of efficient, less hazardous, and economically viable methods for trifluoromethylation is a significant area of focus in organic chemistry. hovione.com

Key Challenges in Scaling Up Synthesis

Several challenges are inherent in the large-scale production of fluorinated heterocyclic compounds. rsc.org The introduction of fluorine substituents can be complex, and the unique properties of the fluorine atom, such as high electronegativity and the strength of the carbon-fluorine bond, must be carefully managed. rsc.orgnih.gov

Key scale-up considerations include:

Thermal Management: Many fluorination reactions are highly exothermic. A critical aspect of scale-up is the ability to control the reaction temperature effectively to prevent runaway reactions and the formation of impurities.

Reagent Handling: Reagents used in trifluoromethylation can be hazardous, toxic, or gaseous, requiring specialized handling infrastructure and safety protocols suitable for large quantities. google.com

Materials Compatibility: The reaction conditions or reagents, such as hydrofluoric acid or other corrosive intermediates, may require reactors made of specialized corrosion-resistant materials.

Process Economics: The cost of starting materials, reagents, catalysts, and solvents, along with energy consumption and waste disposal costs, are paramount for a commercially viable process. hovione.comgoogle.com

Industrial Synthesis Methodologies

Two primary methodologies are considered for the industrial synthesis of specialty chemicals like this compound: traditional batch processing and modern continuous flow manufacturing.

Batch Reactor Synthesis

Traditional synthesis in large batch reactors remains a common approach. A plausible industrial-scale synthesis could be adapted from patented methods for manufacturing substituted imidazoles. google.com For instance, a general process involves reacting a glyoxal, an aldehyde (like formaldehyde), ammonia, and a primary amine (methylamine) in the presence of a suitable Bronsted acid catalyst. google.com To introduce the trifluoromethyl group, a synthon like trifluoroacetic anhydride or a related trifluoromethyl-containing building block would be required at an appropriate stage.

Optimization of a batch process for industrial scale would involve:

Solvent Selection: Choosing a solvent that is inexpensive, has a suitable boiling point for temperature control, allows for easy product isolation, and minimizes environmental impact.

Catalyst Optimization: Selecting a robust and recyclable catalyst to reduce costs and waste.

Work-up and Purification: Developing a purification process, such as crystallization or distillation, that is efficient and effective on a multi-kilogram or ton scale.

| Parameter | Details | Key Industrial Considerations |

| Reactants | 1,1,1-Trifluoro-2,3-butanedione (or similar CF3 precursor), Formaldehyde, Methylamine, Ammonia source | Availability and cost of the trifluoromethylated starting material is a primary cost driver. |

| Solvent | Glacial Acetic Acid or similar polar solvent | Solvent recovery and recycling are essential for economic and environmental viability. |

| Catalyst | Bronsted Acid | Catalyst loading must be optimized to maximize reaction rate while minimizing cost and downstream removal efforts. |

| Temperature | 70-100 °C | Precise temperature control is crucial to manage exotherms and minimize side-product formation. |

| Purification | Distillation or Recrystallization | Must be designed for high throughput and yield, minimizing product loss. |

This table is a hypothetical representation based on general principles for imidazole synthesis and is for illustrative purposes.

Continuous Flow Manufacturing

Continuous flow chemistry presents significant advantages for the synthesis of fluorinated heterocyles and is increasingly adopted in the pharmaceutical and fine chemical industries. researchgate.netnih.gov This approach involves pumping reactants through a network of tubes or microreactors where the reaction occurs.

Advantages over batch processing include:

Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient removal of heat, mitigating the risks associated with highly exothermic fluorination reactions. researchgate.net

Enhanced Safety: The small volume of reactants present in the reactor at any given time significantly reduces the risk associated with handling hazardous materials or potential runaway reactions.

Precise Process Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purities. researchgate.net

Simplified Scale-Up: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), rather than redesigning for larger, more complex batch reactors. researchgate.net

Automation: Flow processes are easily automated, allowing for consistent production quality and reduced labor costs. researchgate.net

A practical approach for synthesizing a related structure, functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been demonstrated using lithiation in a flow reactor, highlighting the suitability of this technology for producing trifluoromethylated heterocycles. enamine.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; challenging for large volumes. | Excellent due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small internal reactor volume. researchgate.net |

| Scalability | Complex; often requires re-engineering and process re-validation. | Straightforward; achieved by longer run times or numbering-up. researchgate.net |

| Process Control | Difficult to maintain uniform temperature and mixing in large vessels. | Precise control over temperature, residence time, and stoichiometry. researchgate.net |

| Impurity Profile | Can vary between batches; hotspots or poor mixing can lead to side reactions. | Highly consistent product quality due to uniform reaction conditions. |

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 2 Trifluoromethyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the imidazole ring, making electrophilic aromatic substitution more challenging compared to unsubstituted imidazoles. However, such reactions can proceed, often requiring more forcing conditions. The substitution typically occurs at the C4 or C5 positions, as the C2 position is already substituted and highly deactivated.

Halogenation Studies and Regioselectivity

Electrophilic halogenation of imidazoles bearing a trifluoromethyl group at the C2 position has been shown to provide derivatives with chloro, bromo, or iodo groups. acs.org These reactions demonstrate that (trifluoromethyl)imidazoles behave in a relatively typical manner under electrophilic halogenation conditions. acs.org The substitution is directed to the C4 and C5 positions of the imidazole ring.

For instance, the reaction of 2-(trifluoromethyl)imidazoles with halogenating agents like N-bromosuccinimide (NBS) or bromine (Br₂) leads to the formation of mono- and di-halogenated products. The regioselectivity is dependent on the reaction conditions and the stoichiometry of the halogenating agent.

Table 1: Examples of Halogenation Reactions on Trifluoromethyl-Substituted Imidazoles

| Reactant | Reagent | Product(s) | Position of Substitution | Reference |

|---|---|---|---|---|

| 2-(Trifluoromethyl)imidazole | NBS | 4-Bromo-2-(trifluoromethyl)imidazole | C4 | acs.org |

| 2-(Trifluoromethyl)imidazole | Br₂ (excess) | 4,5-Dibromo-2-(trifluoromethyl)imidazole | C4, C5 | acs.org |

Nitration and Sulfonation Reactions

Nitration of the imidazole ring is a classic example of electrophilic aromatic substitution. For imidazoles, this reaction is often complicated by the basicity of the ring nitrogens, which can be protonated under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid). google.comicm.edu.pl The protonated imidazolium (B1220033) species is highly deactivated towards further electrophilic attack.

In the case of 1-methyl-2-(trifluoromethyl)-1H-imidazole, the deactivating effect of the -CF3 group further complicates nitration. While direct nitration of the parent 2-(trifluoromethyl)imidazole has been reported to yield nitro derivatives, the conditions are often harsh. acs.org Research on related benzimidazoles shows that mononitration of 2-trifluoromethylbenzimidazole yields the 5(6)-nitro derivative, but the introduction of a second nitro group via direct nitration is difficult. researchgate.net This suggests that nitration of this compound would likely require potent nitrating agents and would preferentially occur at the C4 or C5 position, with dinitration being challenging.

Information specifically on the sulfonation of this compound is scarce in the reviewed literature. However, given the strong deactivation of the ring, sulfonation, which is a reversible process and often requires harsh conditions, is expected to be difficult to achieve.

Formylation and Acylation Processes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile. wikipedia.org

Given that the Vilsmeier-Haack reaction proceeds via electrophilic substitution, the electron-deficient ring of this compound would be expected to be unreactive under standard conditions. organic-chemistry.orgwikipedia.org The reaction generally requires substrates that are significantly more activated than benzene (B151609) itself. wikipedia.org There is no specific literature found detailing a successful Vilsmeier-Haack formylation or Friedel-Crafts acylation on this compound, likely due to the substantial deactivation of the ring by the -CF3 group.

Nucleophilic Substitution Reactions on the Imidazole Core

The presence of the strongly electron-withdrawing -CF3 group can make the imidazole ring susceptible to nucleophilic attack, a mode of reactivity not typically observed in electron-rich imidazole systems.

Reactions at Carbon Centers of the Imidazole Ring

Direct nucleophilic aromatic substitution (S_NAr) on an unsubstituted imidazole ring is generally not feasible due to the ring's high electron density. However, functionalization can be achieved through other pathways. One common method involves deprotonation at the C2 position with a strong base (like an organolithium reagent) to form a highly reactive nucleophilic intermediate, which can then react with various electrophiles. rsc.orgup.ac.za

For this compound, the C2 position is blocked. Lithiation at the C4 or C5 positions could be a potential route for functionalization, but the acidity of these protons is not as high as the C2 proton of a standard imidazole.

Alternatively, the introduction of a good leaving group at the C4 or C5 position could enable a nucleophilic substitution reaction. The electron-withdrawing -CF3 group would help to stabilize the negative charge that develops in the Meisenheimer-like intermediate during an S_NAr reaction, thereby facilitating the substitution.

Influence of the Trifluoromethyl Group on Nucleophilic Attack

The trifluoromethyl group exerts a powerful influence on the reactivity of the imidazole core. Its primary effects are rooted in its strong electron-withdrawing nature and significant lipophilicity. mdpi.commdpi.com

Inductive Effect : The -CF3 group withdraws electron density from the imidazole ring through the sigma bond framework (inductive effect). This withdrawal is substantial due to the high electronegativity of the fluorine atoms. mdpi.com

Deactivation towards Electrophiles : This electron withdrawal reduces the electron density of the π-system of the imidazole ring, making it less nucleophilic and thus less reactive towards electrophiles. This explains the difficulty in carrying out reactions like nitration and formylation. acs.orgresearchgate.net

Activation towards Nucleophiles : Conversely, the reduced electron density makes the carbon atoms of the imidazole ring more electrophilic and thus more susceptible to attack by nucleophiles. The -CF3 group can stabilize the anionic intermediates formed during nucleophilic aromatic substitution, making such reactions more plausible than on an unsubstituted imidazole ring.

Table 2: Summary of the Electronic Effects of the Trifluoromethyl Group

| Effect | Consequence on Reactivity | Relevant Reaction Type |

|---|---|---|

| Strong Electron Withdrawal | Deactivates the ring, making it less nucleophilic. | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent that significantly influences the reactivity of the imidazole ring in this compound. Its presence deactivates the aromatic system towards electrophilic attack and modifies the reactivity of the C-F bonds and the carbon atom of the trifluoromethyl group itself.

Defluorination and Fluorine Exchange Processes

While specific studies on the defluorination of this compound are not extensively documented, the reactivity of the trifluoromethyl group in aromatic and heterocyclic systems provides insights into potential transformations. The C-F bond is exceptionally strong, rendering the trifluoromethyl group generally stable. However, under certain conditions, defluorination can be induced.

Protolytic defluorination of trifluoromethyl-substituted arenes has been observed in the presence of superacids, leading to the formation of ketones or triarylmethanols. Although this has not been specifically reported for this compound, it suggests a potential pathway for functionalization under harsh acidic conditions. Additionally, electrochemical methods have been employed for the defluorination of α-trifluoromethyl alkenes, which could potentially be adapted for heterocyclic systems.

Fluorine exchange processes, where one or more fluorine atoms are replaced by other halogens, are challenging due to the high energy of the C-F bond. Such transformations typically require harsh conditions and specific reagents and are not commonly reported for trifluoromethylated imidazoles.

Nucleophilic Attack on the Trifluoromethyl Carbon

The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the trifluoromethyl group highly electrophilic and susceptible to nucleophilic attack. However, the stability of the C-F bonds means that displacement of a fluoride (B91410) ion is a high-energy process.

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents have been studied, and the outcome is highly dependent on the nature of the nucleophile and the reaction conditions. acs.org In some cases, nucleophilic attack can lead to the replacement of one or more fluorine atoms. For instance, the reaction of 2-(trifluoromethyl)imidazoles with certain nucleophiles can lead to substitution at the trifluoromethyl group, although such reactions are not commonplace. acs.org

The reactivity of the trifluoromethyl group is also influenced by the electronic properties of the imidazole ring. The electron-deficient nature of the 2-position of the imidazole ring, further enhanced by the N-methyl group, can modulate the susceptibility of the trifluoromethyl group to nucleophilic attack.

Reactions at the N1-Methyl Group and Side-Chain Functionalization

The N1-methyl group of this compound is a potential site for chemical modification, including demethylation and functionalization of the methyl group itself.

N-demethylation of N-methyl heterocycles is a known transformation that can be achieved through various methods. google.com One common approach involves oxidation of the N-methyl group to an N-formyl or N-hydroxymethyl derivative, followed by hydrolysis. Another method is the Von Braun reaction, which utilizes cyanogen (B1215507) bromide, although more modern variations employ reagents like ethyl chloroformate. wikipedia.org While not specifically documented for this compound, these general methods for N-demethylation of N-methyl azoles could likely be applied. researchgate.net

Functionalization of the N-methyl group, for instance through halogenation to form a halomethyl group, would provide a handle for further synthetic transformations. Such a transformation would likely proceed via a radical mechanism, initiated by light or a radical initiator. The resulting halomethyl-imidazole could then undergo nucleophilic substitution reactions to introduce a variety of side chains.

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives

For this compound to participate in transition metal-catalyzed coupling reactions, it typically needs to be functionalized with a leaving group, most commonly a halogen (Br, I) or a triflate, at one of the ring carbon atoms (C4 or C5). These halogenated derivatives then serve as substrates for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. Halogenated derivatives of this compound are expected to be suitable substrates for this reaction.

While specific examples for this exact compound are scarce in the literature, the Suzuki-Miyaura coupling of other halogenated imidazoles and trifluoromethyl-substituted heterocycles is well-established. nih.govrsc.org For instance, 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives have been successfully coupled with various arylboronic acids under microwave irradiation. researchgate.net The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-X bond, potentially facilitating the oxidative addition step in the catalytic cycle.

Below is a representative table of conditions that could likely be adapted for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | Toluene/EtOH/H2O | 100 | e.g., 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 90 | e.g., 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene | 110 | e.g., 78 |

This is a hypothetical table based on known Suzuki-Miyaura reactions of similar substrates.

Heck and Sonogashira Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Sonogashira reaction couples an unsaturated halide with a terminal alkyne, both typically catalyzed by palladium complexes. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org As with the Suzuki-Miyaura coupling, halogenated derivatives of this compound would be the required substrates.

The Heck reaction of trifluoromethylated alkyl bromides has been demonstrated, indicating the compatibility of the trifluoromethyl group with the reaction conditions. beilstein-journals.org The reaction of a halogenated this compound with an alkene like styrene (B11656) or methyl acrylate, in the presence of a palladium catalyst and a base, would be expected to yield the corresponding vinyl-substituted imidazole.

The Sonogashira coupling of halogenated heterocycles is a powerful tool for the synthesis of acetylenic derivatives. Microwave-assisted Sonogashira coupling of 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines has been reported to proceed in good yields. researchgate.net This suggests that a similar approach with a halogenated this compound would be a viable route to alkynyl-substituted imidazoles.

The following table illustrates plausible conditions for these reactions based on existing literature for similar compounds.

| Reaction | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| Heck | Styrene | Pd(OAc)2 (2) | - | Et3N | DMF | 100 |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 (3) | CuI (5) | Et3N | THF | 60 |

This is a hypothetical table based on known Heck and Sonogashira reactions of similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. libretexts.org For this compound to participate in this reaction, it would typically need to be functionalized with a leaving group, such as a bromine or iodine atom, at one of the carbon positions of the imidazole ring.

Should a halogenated derivative of this compound be used as a substrate, the general mechanism of the Buchwald-Hartwig amination would be expected to proceed through a catalytic cycle involving a palladium(0) species. This cycle typically includes:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized imidazole.

Amine Coordination and Deprotonation: The amine reactant coordinates to the resulting palladium(II) complex, followed by deprotonation with a base.

Reductive Elimination: The desired N-arylated imidazole product is formed, and the palladium(0) catalyst is regenerated.

The specific reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be empirically determined to achieve optimal yields and selectivity. The electron-withdrawing nature of the trifluoromethyl group on the imidazole ring could influence the reactivity of the C-X bond and may necessitate the use of more electron-rich ligands to facilitate the oxidative addition step.

Table 1: Hypothetical Buchwald-Hartwig Amination of a Halogenated this compound Derivative

| Entry | Halogen (X) | Amine | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |

| 1 | Br | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | N-phenyl-1-methyl-2-(trifluoromethyl)-1H-imidazol-X-amine |

| 2 | I | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-(1-methyl-2-(trifluoromethyl)-1H-imidazol-X-yl)morpholine |

This table is illustrative and based on general conditions for Buchwald-Hartwig aminations. Actual conditions and outcomes would require experimental verification.

Redox Chemistry of this compound

The redox chemistry of this compound would involve the transfer of electrons to or from the molecule, leading to its reduction or oxidation. The presence of the electron-withdrawing trifluoromethyl group is expected to make the imidazole ring more electron-deficient and, consequently, more difficult to oxidize and easier to reduce compared to its non-fluorinated counterpart.

Oxidation: The oxidation of the imidazole ring would likely involve the removal of an electron from the π-system, forming a radical cation. This process would likely occur at a relatively high positive potential. The specific site of oxidation and the stability of the resulting species are difficult to predict without experimental data.

Reduction: The reduction of this compound would involve the addition of an electron to the π-system, forming a radical anion. The trifluoromethyl group would facilitate this process, lowering the reduction potential. Further reduction could potentially lead to the cleavage of the C-F bonds, although this typically requires harsh conditions.

Cyclic voltammetry would be a suitable technique to experimentally probe the redox behavior of this compound, allowing for the determination of its oxidation and reduction potentials.

Table 2: Predicted Redox Properties of this compound in Comparison to 1-Methyl-1H-imidazole

| Compound | Predicted Oxidation Potential | Predicted Reduction Potential | Influencing Factor |

| 1-Methyl-1H-imidazole | Lower | Higher | N/A |

| This compound | Higher | Lower | Electron-withdrawing CF₃ group |

This table presents a qualitative prediction. Actual potential values would need to be determined experimentally.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atoms within 1-Methyl-2-(trifluoromethyl)-1H-imidazole.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule.

Imidazole (B134444) Ring Protons: The two protons on the imidazole ring (at positions 4 and 5) are chemically non-equivalent and are expected to appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be in the aromatic region, typically between 7.0 and 8.0 ppm.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom (N-1) are equivalent. They would produce a single, sharp signal (a singlet) in the upfield region, generally around 3.5-4.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-4 | ~7.0 - 8.0 | Doublet (d) |

| H-5 | ~7.0 - 8.0 | Doublet (d) |

| N-CH₃ | ~3.5 - 4.0 | Singlet (s) |

| Data is predicted based on typical chemical shifts for imidazole derivatives. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated.

Imidazole Ring Carbons: Three signals correspond to the carbons of the imidazole ring (C2, C4, and C5). The carbon atom at the C2 position, being directly attached to the electron-withdrawing trifluoromethyl group and two nitrogen atoms, is expected to be the most deshielded.

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three attached fluorine atoms (¹JCF).

N-Methyl Carbon (N-CH₃): The methyl carbon will resonate at the most upfield position in the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) |

| C2 | ~140 - 150 | Quartet (q) due to ²JCF |

| C4 | ~120 - 130 | Singlet |

| C5 | ~120 - 130 | Singlet |

| CF₃ | ~115 - 125 | Quartet (q) due to ¹JCF |

| N-CH₃ | ~30 - 35 | Quartet (q) due to ³JCH |

| Data is predicted based on typical chemical shifts and coupling patterns. |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. In the case of this compound, the three fluorine atoms of the CF₃ group are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum. Experimental data shows this signal appears at a chemical shift of approximately -61.47 ppm. rsc.org

| Fluorine Assignment | Reported Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -61.47 rsc.org | Singlet (s) |

| Data obtained from crude sample analysis in an unlocked spectrometer. rsc.org |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would confirm the direct one-bond connections between protons and the carbons they are attached to. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the N-CH₃ protons with the N-CH₃ carbon.

The N-CH₃ protons showing correlation to the C2 and C5 carbons.

The H4 proton showing correlation to C2 and C5.

The H5 proton showing correlation to C4 and the N-CH₃ carbon.

Correlations between the fluorine atoms and the C2 carbon would definitively place the CF₃ group at the C2 position.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electron Ionization (EI-MS): This is a hard ionization technique that typically results in the formation of a molecular ion (M⁺•) and numerous fragment ions. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 150.0, which corresponds to the compound's molecular weight. rsc.orgsigmaaldrich.com Fragmentation in EI-MS would likely involve the loss of the trifluoromethyl radical (•CF₃) or cleavage of the imidazole ring, providing further structural confirmation.

Chemical Ionization (CI-MS): As a softer ionization method, CI-MS typically produces less fragmentation. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 151. This technique is valuable for confirming the molecular weight with high confidence, as the molecular ion is often more abundant and stable than in EI-MS.

| Technique | Ion Type | Expected m/z | Information Provided |

| EI-MS | Molecular Ion (M⁺•) | 150.0 rsc.org | Molecular Weight, Fragmentation Pattern |

| CI-MS | Protonated Molecule ([M+H]⁺) | 151 | Molecular Weight Confirmation |

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of this ion, which can be used to confirm its elemental composition.

The theoretical exact mass of the protonated molecule [C₅H₅F₃N₂ + H]⁺ is calculated to be 151.0454. An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would provide strong evidence for the compound's elemental formula.

While detailed experimental ESI-MS/MS fragmentation data for this compound is not extensively documented in publicly available literature, a plausible fragmentation pathway can be proposed based on the structure. The protonated molecule would likely undergo fragmentation through the loss of neutral molecules. Key expected fragmentation pathways would involve the imidazole ring and the trifluoromethyl group.

Interactive Data Table: Theoretical HRMS Data

| Ion Species | Elemental Composition | Theoretical m/z |

| [M+H]⁺ | C₅H₆F₃N₂ | 151.0454 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of 1-methylimidazole (B24206) shows characteristic peaks for the C-H stretching of the methyl group and the aromatic ring, as well as C=N and C-N stretching vibrations of the imidazole ring. nih.govnist.gov The introduction of a trifluoromethyl group at the C2 position would introduce strong absorption bands associated with the C-F stretching modes. These are typically observed in the region of 1100-1350 cm⁻¹ and are often the most intense peaks in the spectrum.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the C-CF₃ bond would be expected to give a strong Raman signal. The vibrations of the imidazole ring would also be active in both IR and Raman spectra, though their relative intensities would differ. arizona.edu

Interactive Data Table: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-F (in CF₃) | Asymmetric & Symmetric Stretching | 1100 - 1350 |

| C=N (imidazole) | Stretching | 1500 - 1650 |

| C-N (imidazole) | Stretching | 1250 - 1350 |

| Aromatic C-H | Stretching | 3000 - 3150 |

| Methyl C-H | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is an aromatic system containing π electrons and non-bonding (n) electrons on the nitrogen atoms. Consequently, this compound is expected to exhibit π → π* and n → π* electronic transitions. researchgate.net

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths.

While a specific experimental UV-Vis spectrum for this compound is not available, by analogy with other imidazole derivatives, the primary π → π* absorption is expected in the range of 200-230 nm. The weaker n → π* transition would be anticipated at a longer wavelength, potentially overlapping with the π → π* band or appearing as a shoulder. The trifluoromethyl group, being an electron-withdrawing group, may cause a slight shift in the absorption maxima compared to unsubstituted 1-methylimidazole.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Description | Expected Wavelength Range (nm) |

| π → π | Excitation of a π electron to a π orbital | 200 - 230 |

| n → π | Excitation of a non-bonding electron to a π orbital | > 230 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Currently, there is no publicly available crystal structure for this compound. Therefore, a detailed description of its solid-state structure, including parameters such as unit cell dimensions, space group, and intermolecular packing, cannot be provided at this time. The determination of its crystal structure would be a valuable contribution to the chemical literature.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analytical assessment of this compound. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and likely volatility, this compound is amenable to GC-MS analysis. In a GC-MS experiment, the compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column, and then detected by a mass spectrometer.

The mass spectrum obtained under electron ionization (EI) would show a molecular ion peak (M⁺˙) at m/z 150. The fragmentation pattern would be more extensive than in ESI-MS, providing valuable structural information. Key fragmentation pathways would likely involve the loss of a fluorine atom, the entire trifluoromethyl radical, or cleavage of the imidazole ring.

Interactive Data Table: Expected GC-MS (EI) Fragments

| Fragment Ion | Proposed Identity | Expected m/z |

| [M]⁺˙ | Molecular Ion | 150 |

| [M-F]⁺ | Loss of a Fluorine atom | 131 |

| [M-CF₃]⁺ | Loss of Trifluoromethyl radical | 81 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For the analysis of this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be a suitable separation method. researchgate.netresearchgate.netwiley.com

A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency, would be appropriate. The retention time would be dependent on the specific chromatographic conditions. Detection by mass spectrometry, typically using an ESI source, would provide high sensitivity and selectivity. As discussed in section 4.2.2, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 151.

Computational and Theoretical Chemistry Studies of 1 Methyl 2 Trifluoromethyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 1-methyl-2-(trifluoromethyl)-1H-imidazole, methods like the Hartree-Fock (HF) theory or more advanced post-Hartree-Fock methods would typically be employed to approximate the solutions to the Schrödinger equation. These calculations would yield crucial information about the molecule's electronic energy, dipole moment, and the distribution of electron density. Analysis of the molecular orbitals would reveal how electrons are distributed and which orbitals are involved in chemical bonding and reactivity.

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that relates the electronic structure of a molecule to its electron density. It offers a balance between accuracy and computational cost, making it suitable for investigating various molecular properties.

Geometrical Optimization and Conformation Analysis

A DFT approach, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable three-dimensional structure of this compound. This process, known as geometrical optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The resulting data would be presented in a table format for clarity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only as no published data is available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | - | C2-N1-C5 | - |

| C2-N3 | - | N1-C2-N3 | - |

| N3-C4 | - | C2-N3-C4 | - |

| C4-C5 | - | N3-C4-C5 | - |

| C5-N1 | - | C4-C5-N1 | - |

| C2-C(CF3) | - | N1-C2-C(CF3) | - |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. DFT calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Table 2: Hypothetical FMO Properties (Note: This table is for illustrative purposes only as no published data is available.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) surface map would be generated to visualize the charge distribution on the molecule's surface. This map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The ESP map is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atoms and positive potential near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations would be performed to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identifying different stable and metastable conformations and the energy barriers between them. This would be particularly useful for understanding the flexibility of the molecule and the rotational dynamics of the methyl and trifluoromethyl groups.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could predict:

1H and 13C NMR chemical shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Infrared (IR) vibrational frequencies: The calculation of vibrational modes helps in the assignment of experimental IR spectra.

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts (Note: This table is for illustrative purposes only as no published data is available.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | - |

| C4 | - |

| C5 | - |

| C(CH3) | - |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between accuracy and computational cost.

One of the primary reaction pathways of interest is the N-methylation of 2-(trifluoromethyl)-1H-imidazole to form the target molecule. Theoretical studies on analogous systems, such as the methylation of imidazole (B134444), suggest that this reaction likely proceeds via an SN2 mechanism. In this proposed pathway, a methylating agent, such as methyl iodide, is attacked by one of the nitrogen atoms of the imidazole ring.

Transition State Analysis: The key to understanding the kinetics and regioselectivity of this reaction lies in the analysis of the transition state (TS). Computational calculations can determine the geometry and energy of the transition state structure. For the N-methylation of 2-(trifluoromethyl)-1H-imidazole, two potential transition states can be modeled, corresponding to the methylation at the N-1 and N-3 positions.

The presence of the electron-withdrawing trifluoromethyl group at the C-2 position is expected to significantly influence the electron density on the adjacent nitrogen atoms. This, in turn, affects the activation energy of the methylation at each nitrogen. Theoretical calculations on similar substituted imidazoles have shown that electronic effects play a crucial role in determining the preferred site of alkylation.

A hypothetical reaction coordinate for the N-methylation of 2-(trifluoromethyl)-1H-imidazole is depicted below. The transition state represents the highest energy point along this path, and its structure would feature a partially formed N-CH₃ bond and a partially broken C-I bond (in the case of methyl iodide).

| Reaction Step | Description | Calculated Parameter (Hypothetical) |

|---|---|---|

| Reactants | 2-(trifluoromethyl)-1H-imidazole + CH₃I | Relative Energy: 0 kcal/mol |

| Transition State (TS) | [C₄H₃F₃N₂---CH₃---I]‡ | Activation Energy (ΔG‡): 15-25 kcal/mol |

| Products | 1-Methyl-2-(trifluoromethyl)-1H-imidazolium iodide | Relative Energy: -10 to -20 kcal/mol |

Further computational studies could involve mapping the potential energy surface to confirm the nature of the stationary points (reactants, products, and transition states) through frequency calculations. A single imaginary frequency for the transition state would confirm it as a true saddle point on the potential energy surface.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, QSPR studies can be employed to predict various non-biological properties, which are crucial for its application in materials science and as a solvent or ligand.

These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Obtained from quantum mechanical calculations (e.g., dipole moment, HOMO/LUMO energies).

Due to the limited availability of experimental data specifically for this compound, QSPR models are often developed using a dataset of structurally related imidazole derivatives. The predictive power of these models can then be used to estimate the properties of the target molecule.

Predicted Physicochemical Properties:

| Property | Predicted Value (Hypothetical) | Relevant Molecular Descriptors |

|---|---|---|

| Boiling Point (°C) | 150-170 | Molecular Weight, Polar Surface Area, Dipole Moment |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Molecular Volume, Electronegativity of atoms |

| Dipole Moment (Debye) | 3.0 - 4.0 | Partial charges on atoms, Molecular geometry |

| Solubility in Water (g/L) | 5 - 15 | Hydrogen bond donors/acceptors, Polarizability |

This interactive data table provides hypothetical predicted values for some physicochemical properties of this compound based on QSPR principles and data from analogous fluorinated and methylated imidazoles. The actual values may vary.

The development of a robust QSPR model for this class of compounds would involve the following steps:

Data Collection: Gathering experimental data for a series of imidazole derivatives with varying substituents.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a correlation between the descriptors and the property of interest.

Model Validation: Assessing the predictive ability of the model using internal and external validation techniques.

Such QSPR studies are invaluable for the rational design of new imidazole-based compounds with tailored physicochemical properties for specific applications, without the need for extensive experimental synthesis and characterization.

Strategic Utility of 1 Methyl 2 Trifluoromethyl 1h Imidazole in Chemical Synthesis and Materials Science

1-Methyl-2-(trifluoromethyl)-1H-imidazole as a Key Building Block in Complex Organic Synthesis

The presence of both a trifluoromethyl group and a methylated imidazole (B134444) ring system makes this compound a unique and valuable precursor in organic synthesis. The electron-withdrawing nature of the CF3 group significantly influences the reactivity of the imidazole core, enabling a range of chemical transformations that are not as readily achievable with non-fluorinated analogues.

Trifluoromethylated nitrogen heterocycles are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. rsc.org While direct synthesis of complex fluorinated heterocycles can be challenging, using a pre-fluorinated building block like this compound offers a more straightforward synthetic route. Although specific examples detailing the direct use of this compound as a starting material for more complex fused heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of the imidazole ring suggests its potential in cycloaddition and condensation reactions to build such scaffolds. The trifluoromethyl group at the 2-position can influence the regioselectivity of these reactions, potentially leading to novel heterocyclic frameworks that would be difficult to access otherwise.

The functionalization of the imidazole ring in this compound can lead to a diverse array of multifunctional derivatives. The imidazole core is amenable to various substitution reactions, and the electronic properties conferred by the trifluoromethyl group can be harnessed to direct these modifications. For instance, electrophilic substitution reactions are expected to occur at the C4 and C5 positions of the imidazole ring. Furthermore, the methyl group on the nitrogen atom provides a site for potential derivatization, although this is less common. The synthesis of functionalized 1H-imidazoles via denitrogenative transformation of 5-amino-1,2,3-triazoles represents a modern approach to creating substituted imidazoles, highlighting the ongoing interest in developing methodologies to access such structures. mdpi.com While direct functionalization of this compound is not widely reported, the established chemistry of imidazoles provides a roadmap for its potential elaboration into more complex, multifunctional molecules.

Applications in Coordination Chemistry and Ligand Design

The nitrogen atoms of the imidazole ring make it an excellent ligand for coordination with metal ions. The electronic properties of the trifluoromethyl group in this compound can modulate the donor-acceptor characteristics of the imidazole ligand, influencing the properties of the resulting metal complexes.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are frequently employed as ligands in the synthesis of MOFs due to their ability to bridge metal centers. mdpi.comrsc.orgrsc.orgresearchgate.net The grafting of 1-methylimidazole (B24206) onto the coordinatively unsaturated sites of a pre-existing MOF, MIL-101(Cr), has been shown to enhance CO2 capture and catalytic activity for the formation of cyclic carbonates. soton.ac.uk This suggests that this compound could also be a valuable ligand for modifying MOFs. The trifluoromethyl group would likely enhance the acidity of the resulting MOF pores and could introduce favorable interactions for the adsorption of specific guest molecules. While no MOFs explicitly incorporating this compound as a primary ligand have been detailed in the literature, the principles of MOF design and the demonstrated utility of similar imidazole-based ligands point towards its potential in this area.

| Property | Expected Influence of the Trifluoromethyl Group | Potential Application |

|---|---|---|

| Pore Environment | Increased acidity and fluorophilicity | Selective gas adsorption (e.g., CO2), catalysis |

| Framework Stability | May enhance thermal and chemical stability | Robust materials for industrial applications |

| Guest-Framework Interactions | Potential for specific interactions with fluorinated molecules | Separation of fluorinated compounds |

Transition metal complexes containing imidazole-based ligands are widely used as catalysts in a variety of organic transformations. The electronic nature of the ligand plays a crucial role in tuning the catalytic activity of the metal center. The strong electron-withdrawing trifluoromethyl group in this compound would render the imidazole a weaker sigma-donor and a stronger pi-acceptor compared to its non-fluorinated counterpart. This modification of the ligand's electronic properties can have a profound effect on the catalytic cycle, potentially enhancing the rate and selectivity of reactions such as cross-coupling, oxidation, and reduction. While specific catalytic applications of complexes derived from this compound are not extensively reported, the broader field of transition metal catalysis with fluorinated ligands suggests that such complexes could exhibit unique and beneficial catalytic properties. bohrium.com

Role in Material Science Applications

The unique combination of a heterocyclic ring and a trifluoromethyl group makes this compound an interesting candidate for applications in materials science. The CF3 group can enhance properties such as thermal stability, volatility, and solubility in organic media, which are desirable for various material applications.

One promising area is in the development of organic light-emitting diodes (OLEDs). Imidazole derivatives are known to be effective components of OLEDs, serving as electron-transporting materials, host materials, or emitters. nih.gov A closely related compound, 1-[2-(trifluoromethyl)phenyl]imidazole, has been used to create iridium(III) complexes that exhibit high photoluminescence quantum yields and are used in highly efficient sky-blue OLEDs. ossila.com These complexes demonstrate the potential of trifluoromethylated imidazole derivatives in optoelectronic devices. The trifluoromethyl group can influence the energy levels of the molecular orbitals, which is a critical factor in designing efficient OLED materials. Although direct application of this compound in OLEDs has not been specifically documented, the performance of analogous compounds strongly suggests its potential in this field.

| Component | Potential Function | Advantage Conferred by the CF3 Group |

|---|---|---|

| Host Material | To facilitate energy transfer to the emissive dopant | High triplet energy, good thermal stability |

| Electron-Transporting Layer | To facilitate the injection and transport of electrons | Enhanced electron mobility, improved device stability |

| Ligand for Emissive Metal Complexes | To tune the photophysical properties of the emitter | Increased quantum yield, color tuning |

Precursor for Polymer Synthesis and Functional Materials (e.g., organic and printed electronics)

The unique combination of a methyl group and a trifluoromethyl group on the imidazole ring suggests that this compound could be a valuable monomer or precursor in the synthesis of specialized polymers and functional materials. Imidazole-based polymers are of significant interest in materials science due to their thermal stability, conductivity, and coordination properties.

The presence of the trifluoromethyl group (-CF3) is particularly noteworthy. This group is known to impart several desirable properties to polymers, including:

Enhanced Thermal and Chemical Stability: The high strength of the carbon-fluorine bond can increase the polymer's resistance to heat and chemical degradation.

Modified Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can influence the electronic characteristics of the polymer, which is a critical factor in the design of materials for organic and printed electronics.

Low Surface Energy and Hydrophobicity: Fluorinated polymers often exhibit low surface energy, leading to water-repellent and anti-fouling properties.

While direct polymerization of this compound has not been extensively documented, related imidazole-containing polymers have been synthesized and investigated. For instance, poly(1-vinyl imidazole) is a well-known polymer, and its derivatives are used in various applications. sigmaaldrich.com The synthesis of polymers from imidazole derivatives often involves techniques like free radical polymerization. sigmaaldrich.com Molecularly imprinted polymers using imidazole as a template have also been developed for selective separation processes. aspirasci.com

Components in Ionic Liquids

Imidazolium-based salts are a cornerstone in the field of ionic liquids (ILs), which are salts with melting points below 100°C. These materials are valued as green solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. alfa-chemistry.com The cation 1-methyl-2-(trifluoromethyl)-1H-imidazolium, which would be formed by the quaternization of this compound, is a promising candidate for the development of novel ionic liquids.

The properties of imidazolium (B1220033) ionic liquids can be finely tuned by modifying the substituents on the imidazole ring. ua.pt The introduction of a trifluoromethyl group into the imidazolium cation can significantly influence the physicochemical properties of the resulting ionic liquid, such as its viscosity, conductivity, and electrochemical stability. nih.gov For example, fluorinated anions like bis(trifluoromethylsulfonyl)imide ([NTf2]−) are commonly used to create hydrophobic ionic liquids with wide electrochemical windows. ua.pt

Synthetic Intermediate for Agrochemical Research (e.g., herbicide or pesticide intermediates, not final active compounds)

Fluorine-containing molecules play a crucial role in the agrochemical industry. The introduction of a trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of a compound, which are all important parameters for the efficacy of herbicides and pesticides. Imidazole derivatives themselves are found in a number of biologically active compounds.

Given these characteristics, this compound is a plausible intermediate in the synthesis of more complex molecules for agrochemical screening. The imidazole scaffold can be further functionalized at other positions on the ring, allowing for the creation of a diverse library of compounds for biological testing. While this specific compound is not listed as a common agrochemical intermediate in available catalogs, the synthesis of various trifluoromethyl- and methyl-substituted imidazoles and pyrazoles for agrochemical applications is well-documented. raysbiotech.comgoogle.comepo.org The general synthetic utility of trifluoromethylated imidazoles as building blocks in medicinal and agricultural chemistry is an active area of research. acs.org

Emerging Research Directions and Future Perspectives for 1 Methyl 2 Trifluoromethyl 1h Imidazole

Development of Stereoselective Synthetic Methodologies